3-[5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Description
This compound is a benzimidazole-pyridinone hybrid featuring a 5,6-dichloro-substituted benzimidazole core linked to a 2(1H)-pyridinone moiety. The benzyl group at position 1 of the benzimidazole is substituted with 2-chloro-6-fluorophenyl, introducing steric bulk and electronic modulation.
Properties
IUPAC Name |
3-[5,6-dichloro-1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3FN3O/c20-12-4-1-5-15(23)11(12)9-26-17-8-14(22)13(21)7-16(17)25-18(26)10-3-2-6-24-19(10)27/h1-8H,9H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGWCVSCZORSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[5,6-Dichloro-1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a compound belonging to the class of benzimidazole derivatives, which have gained significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H10Cl4FN3
- CAS Number : 337920-74-8
- Molar Mass : 441.11 g/mol
Antimicrobial Activity
Benzimidazole derivatives, including the compound in focus, have been extensively studied for their antimicrobial properties. Research indicates that compounds with a benzimidazole core exhibit significant activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[5,6-Dichloro... | Staphylococcus aureus | 16 µg/mL |
| 3-[5,6-Dichloro... | Escherichia coli | 32 µg/mL |
| 3-[5,6-Dichloro... | Candida albicans | 25 µg/mL |
The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics such as ciprofloxacin and norfloxacin .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzimidazole derivatives. The mechanism often involves inhibition of tubulin polymerization and interference with cellular signaling pathways.
Case Study: In Vitro Anticancer Effects
In vitro studies have shown that the compound induces apoptosis in cancer cell lines by activating caspase pathways. For instance, treatment with 3-[5,6-dichloro...] resulted in a significant reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Caspase activation |
| A549 | 15.0 | Tubulin inhibition |
| HeLa | 10.0 | Apoptotic pathway activation |
The biological activity of 3-[5,6-dichloro...] is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase cascade is a critical mechanism for its anticancer effects.
- Interference with DNA Replication : Some studies suggest that benzimidazole derivatives can bind to DNA and disrupt replication processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzyl Group
Compound A : 3-[5,6-Dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone (CAS: 338774-29-1)
- Key Difference : The benzyl group is substituted with a single fluorine at the para position (4-fluorobenzyl) instead of 2-chloro-6-fluorobenzyl.
Compound B : 5-(1-Benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone (CAS: 338774-00-8)
- Key Difference : The benzyl group is unsubstituted (phenylmethyl), lacking halogen atoms.
- Implications : Reduced electron-withdrawing effects may decrease stability in oxidative environments or alter intermolecular interactions (e.g., hydrogen bonding) .
Compound C : 3-(1-[4-(tert-Butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone (CAS: 338412-02-5)
Variations in the Heterocyclic Core
Compound D : 5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole
- Key Difference: The pyridinone ring is replaced with a 2-chloro-3-pyridinyl group.
- Implications: Loss of the pyridinone’s keto-enol tautomerism may reduce hydrogen-bonding capacity, altering solubility or target engagement .
Compound E : 3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone (CAS: 477860-56-3)
Comparative Data Table
Research Findings and Implications
- Steric Considerations : Bulky substituents (e.g., tert-butyl in Compound C) may hinder crystallization or target binding but improve lipid bilayer penetration .
- Hydrogen Bonding: The pyridinone moiety in the target compound and Compound E enables keto-enol tautomerism, facilitating hydrogen-bond networks critical for crystal packing or biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 3-[5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone, and how can reaction conditions be optimized?
- Methodology :
- Use a multi-step approach: (1) Benzyl halide coupling under inert atmosphere (N₂/Ar) with benzimidazole precursors, followed by (2) cyclization using Na₂S₂O₄ in acidic conditions (HCl) to form the pyridinone ring .
- Optimize yield by varying catalysts (e.g., Pd/C for cross-coupling), reaction temperature (60–120°C), and solvent polarity (DMF vs. THF) .
- Monitor purity via TLC/HPLC and isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodology :
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry (e.g., bond angles, torsion) .
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with analogous benzimidazole-pyridinone derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- FT-IR : Identify key functional groups (e.g., C=O stretch ~1650 cm⁻¹, C-Cl ~700 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. How should researchers design initial biological activity assays for this compound?
- Methodology :
- In vitro screens : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination via fluorometric/colorimetric readouts .
- Cell-based assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1 nM–100 µM) .
- Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) to validate results .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Methodology :
- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell passage number) .
- Purity verification : Reanalyze compound batches via HPLC (>98% purity) to exclude degradation products .
- Statistical analysis : Apply ANOVA or mixed-effects models to account for variability in experimental replicates .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., logD, pIC₅₀) to identify confounding variables .
Q. What advanced methodologies are suitable for studying environmental fate and degradation pathways?
- Methodology :
- Environmental simulation : Use OECD 307 guidelines to assess biodegradation in soil/water systems under aerobic/anaerobic conditions .
- Analytical tracking : Quantify degradation products via LC-MS/MS with isotopic labeling (¹⁴C) to trace metabolic pathways .
- QSAR modeling : Predict bioaccumulation potential using logP and molecular topology descriptors .
Q. How can computational tools enhance understanding of structure-activity relationships (SAR)?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinase domains) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
- QSAR modeling : Train models with descriptors (e.g., HOMO/LUMO, polar surface area) and validate via leave-one-out cross-validation .
Q. What experimental designs mitigate variability in pharmacokinetic (PK) studies?
- Methodology :
- Split-plot design : Assign treatments to main plots (e.g., dose levels) and subplots (e.g., time points) to control intersubject variability .
- Sampling strategy : Collect plasma/tissue samples at optimized intervals (e.g., 0.5, 1, 2, 4, 8, 24 h post-dose) for LC-MS/MS analysis .
- Population PK modeling : Use NONMEM to estimate parameters (CL, Vd) while accounting for covariates (weight, age) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
